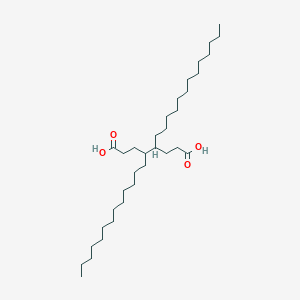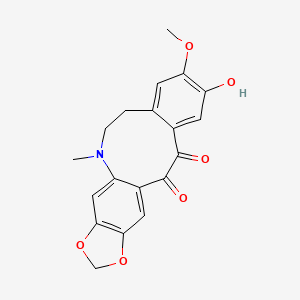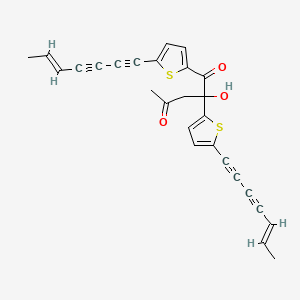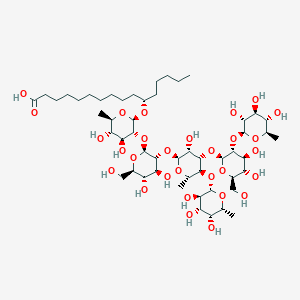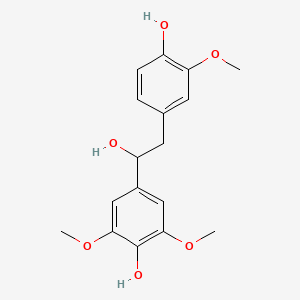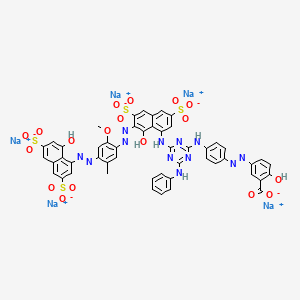
Dizinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dizinc is an elemental zinc.
Scientific Research Applications
Chemosensor Development : Dizinc(II) complexes are used as chemosensors. An example is a naphthalene carbohydrazone based Dizinc(II) complex, acting as a selective fluorescence and visual sensor for pyrophosphate ions. This application extends to detecting pyrophosphate ions released from polymerase chain reactions (Anbu et al., 2013).
Biomedical Research : Dizinc complexes have applications in biomedical research. For instance, a Dizinc complex was used for DNA assessment in polymerase chain reaction products, demonstrating its utility in molecular biology and genetics (Anbu et al., 2013).
Copolymerization Catalysts : Dizinc complexes are effective catalysts for copolymerization processes. They have been utilized in the low-pressure copolymerization of CO2 and cyclohexene oxide, illustrating their role in green chemistry and materials science (Kember et al., 2009).
Fluoroalkyl-Containing Ring Construction : New Dizinc reagents have been developed for (CF2)n transfer, aiding in the construction of fluoroalkyl-containing rings. This application is significant in the field of organometallic chemistry (Kaplan et al., 2013).
Anticancer Activity : Certain Dizinc(II) complexes have shown high in vitro anticancer activity against human carcinoma cancer cells. This highlights the potential therapeutic applications of Dizinc complexes in oncology (Anbu et al., 2012).
Phosphoesterase Mimics : Dizinc(II) complexes serve as functional models of phosphoesterases, providing insights into enzymatic phosphate ester hydrolysis. This research has implications in biochemistry and enzymology (Penkova et al., 2009).
Selective Sensing : A Dizinc complex with a polyamine macrocycle can selectively bind and sense uridine and uridine-containing dinucleotides. Such sensing mechanisms are valuable in biochemical analysis and diagnostics (Bazzicalupi et al., 2007).
properties
Product Name |
Dizinc |
|---|---|
Molecular Formula |
Zn2 |
Molecular Weight |
130.8 g/mol |
InChI |
InChI=1S/2Zn |
InChI Key |
QNDQILQPPKQROV-UHFFFAOYSA-N |
SMILES |
[Zn]=[Zn] |
Canonical SMILES |
[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



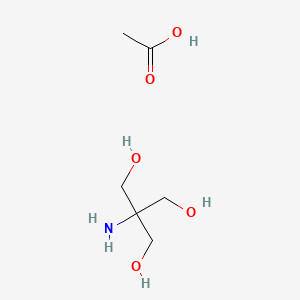
![4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)
![5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one](/img/structure/B1255386.png)
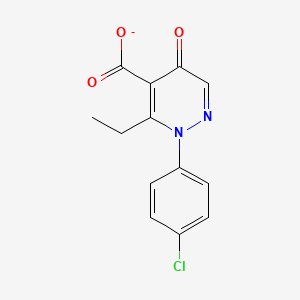
![6-[[[1-(2,6-dimethylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1255390.png)

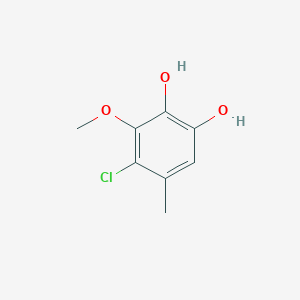
![(1R,4R,5R,6R,8S,18R,19S)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10,12,14,16-tetraene-18,19-diol](/img/structure/B1255396.png)
